Cas no 5851-45-6 (2-(2-methylpropyl)-1H-1,3-benzodiazole)

2-(2-Methylpropyl)-1H-1,3-benzodiazole is a substituted benzodiazole derivative characterized by its isobutyl side chain at the 2-position. This structural modification enhances its lipophilicity and potential reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound’s benzodiazole core offers stability and versatility, enabling its use in the development of heterocyclic compounds, ligands, or functional materials. Its well-defined molecular structure allows for precise modifications, facilitating tailored applications in medicinal chemistry or material science. The isobutyl group may further influence solubility and binding properties, broadening its utility in research and industrial processes.
2-(2-methylpropyl)-1H-1,3-benzodiazole structure
5851-45-6 structure
Product Name:2-(2-methylpropyl)-1H-1,3-benzodiazole
CAS No:5851-45-6
MF:C11H14N2
MW:174.242262363434
MDL:MFCD00457390
CID:851619
PubChem ID:583438
Update Time:2025-05-23

2-(2-methylpropyl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,2-(2-methylpropyl)-(9CI)
    • 2-(2-methylpropyl)-1H-benzimidazole
    • 2-isobutyl-1H-benzimidazole
    • 2-Isobutyl-1H-benzoimidazole
    • 2-(2-methylpropyl)-1H-1,3-benzodiazole
    • SMR000424811
    • Benzimidazole, 2-isobutyl-
    • 2-Isobutyl-1H-benzimidazole #
    • 5851-45-6
    • STL356873
    • BRD-K40571071-001-01-9
    • ChemDiv3_011800
    • MLS001044485
    • F0853-0015
    • DTXSID20342631
    • HMS2796N17
    • AKOS000283108
    • G35470
    • SCHEMBL4113303
    • 2-isobutyl-1H-benzo[d]imidazole
    • IDI1_029358
    • CS-0246679
    • HMS1506I08
    • BDBM50404918
    • 1H-Benzimidazole, 2-(2-methylpropyl)-
    • 2-Isobutylbenzimidazole
    • EN300-33686
    • CHEMBL172394
    • MDL: MFCD00457390
    • Inchi: 1S/C11H14N2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13)
    • InChI Key: ICSHJXKBLINVJB-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2N=C1CC(C)C

Computed Properties

  • Exact Mass: 174.115698455g/mol
  • Monoisotopic Mass: 174.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Color/Form: NA

2-(2-methylpropyl)-1H-1,3-benzodiazole Security Information

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Additional information on 2-(2-methylpropyl)-1H-1,3-benzodiazole

Introduction to 2-(2-methylpropyl)-1H-1,3-benzodiazole (CAS No. 5851-45-6)

2-(2-methylpropyl)-1H-1,3-benzodiazole, identified by its Chemical Abstracts Service (CAS) number 5851-45-6, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This benzodiazole derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a benzodiazole core substituted with an isobutyl group at the 2-position, which contributes to its distinct chemical behavior and reactivity.

The benzodiazole scaffold is well-known for its role in the synthesis of central nervous system (CNS) active agents, particularly anxiolytics, sedatives, and anticonvulsants. The introduction of the isobutyl side chain in 2-(2-methylpropyl)-1H-1,3-benzodiazole modifies its pharmacokinetic and pharmacodynamic profiles, making it a subject of interest for further investigation. This modification can influence the compound's solubility, metabolic stability, and interaction with biological targets, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 2-(2-methylpropyl)-1H-1,3-benzodiazole more accurately. These studies suggest that the compound may exhibit properties similar to traditional benzodiazoles but with enhanced selectivity or reduced side effects. Such findings are particularly relevant in the context of developing next-generation CNS therapeutics that address limitations associated with existing medications.

The synthesis of 2-(2-methylpropyl)-1H-1,3-benzodiazole involves multi-step organic reactions, typically starting from commercially available precursors such as 2-amino-5-chlorobenzophenone and isobutyl halides. The process requires careful optimization to ensure high yield and purity, which are essential for subsequent pharmacological testing. Modern synthetic methodologies, including flow chemistry and catalytic processes, have been explored to improve efficiency and sustainability in the production of this compound.

In vitro studies have begun to elucidate the potential biological activity of 2-(2-methylpropyl)-1H-1,3-benzodiazole. Preliminary data indicate that it may interact with GABA-A receptors, similar to other benzodiazole derivatives, but with a different binding profile due to the isobutyl substitution. This could lead to novel therapeutic applications or modifications in existing treatments for conditions such as anxiety disorders, insomnia, and epilepsy. Further research is needed to confirm these hypotheses and explore additional pharmacological targets.

The pharmaceutical industry has shown interest in developing new analogs of benzodiazoles due to the growing need for safer and more effective CNS drugs. 2-(2-methylpropyl)-1H-1,3-benzodiazole represents a promising candidate for this effort. Its unique structure provides a foundation for structure-activity relationship (SAR) studies, which are crucial for understanding how modifications at different positions affect biological activity. Such studies can guide the design of more potent and selective compounds with improved therapeutic profiles.

Regulatory considerations also play a vital role in the development of new pharmaceuticals like 2-(2-methylpropyl)-1H-1,3-benzodiazole. Compliance with Good Manufacturing Practices (GMP) and other regulatory standards ensures that the compound is produced consistently and safely for clinical use. Additionally, preclinical toxicity studies are essential to assess potential risks before human trials can commence. These steps are critical for ensuring that new drugs meet stringent safety requirements while delivering therapeutic benefits.

The role of computational toxicology has become increasingly important in evaluating compounds such as 2-(2-methylpropyl)-1H-1,3-benzodiazole before they enter clinical development. Advanced algorithms can predict toxicological endpoints based on molecular structure data, helping researchers identify potential hazards early in the drug discovery process. This approach not only saves time but also reduces costs associated with experimental testing.

Future directions in research on 2-(2-methylpropyl)-1H-1,3-benzodiazole may include exploring its interactions with other biological pathways or developing prodrugs to enhance bioavailability. Collaborative efforts between academia and industry can accelerate these investigations by combining expertise in synthetic chemistry, pharmacology, and computational biology. Such partnerships are essential for translating laboratory findings into viable therapeutic options for patients worldwide.

The versatility of benzodiazole derivatives like 2-(2-methylpropyl)-1H-1,3-benzodiazole extends beyond traditional CNS applications. Emerging research suggests potential uses in treating neurodegenerative diseases or as adjuvants in pain management regimens. By investigating these novel applications, scientists hope to uncover new therapeutic strategies that leverage the unique properties of this class of compounds.

In conclusion,(CAS No.) 5851-45-6 serves as a valuable tool for exploring new frontiers in pharmaceutical chemistry. Its structural features offer opportunities for developing innovative treatments while addressing challenges associated with existing medications. As research progresses,(the compound's) full potential is likely to be realized through interdisciplinary collaboration and rigorous scientific investigation.

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